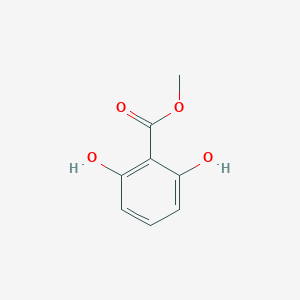

Methyl 2,6-dihydroxybenzoate

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

Methyl 2,6-dihydroxybenzoate, also known as γ-Resorcylic acid methyl ester , is a chemical compound that has been studied for its potential biological activities. It’s worth noting that this compound is a volatile substance that can be isolated from the whole flowers and corolla of Primula spectabilis .

Mode of Action

It has been reported that the compound exhibits multiple fluorescences, with short wavelength (387) and long wavelength (500) emissions arising from extramolecularly hydrogen-bonded and intramolecularly hydrogen-bonded species

Biochemical Pathways

It’s worth noting that the compound is a derivative of 2,6-dihydroxybenzoic acid , which may suggest potential involvement in pathways related to benzoic acid metabolism

Pharmacokinetics

The pharmacokinetic properties of this compound have been studied in mice. The compound exhibits fast absorption, high systemic clearance, and a short half-life . The oral bioavailability of this compound is reported to be 23% . These characteristics suggest that the compound is rapidly absorbed and eliminated from the body, which could influence its bioavailability and efficacy.

Result of Action

It’s worth noting that the compound is a volatile substance that can be isolated from the whole flowers and corolla of primula spectabilis , suggesting potential roles in plant physiology or interactions with other organisms

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, the compound’s volatility suggests that it could be affected by temperature, humidity, and other atmospheric conditions . Additionally, its pharmacokinetic properties, including its fast absorption and high systemic clearance , could be influenced by factors such as the physiological state of the organism and the presence of other substances

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le 2,6-dihydroxybenzoate de méthyle peut être synthétisé à partir de l'acide 2,6-dihydroxybenzoïque. La voie de synthèse typique implique une estérification, où l'acide 2,6-dihydroxybenzoïque réagit avec du méthanol en présence d'un catalyseur acide tel que l'acide sulfurique ou l'acide chlorhydrique . La réaction est généralement réalisée sous reflux pour assurer une conversion complète de l'acide en ester.

Méthodes de production industrielle

Dans les milieux industriels, la production de 2,6-dihydroxybenzoate de méthyle suit des principes similaires, mais à plus grande échelle. Le procédé implique une estérification continue dans un réacteur, suivie d'étapes de purification telles que la distillation et la cristallisation pour obtenir le produit pur .

Analyse Des Réactions Chimiques

Types de réactions

Le 2,6-dihydroxybenzoate de méthyle subit diverses réactions chimiques, notamment :

Oxydation : Les groupes hydroxyle peuvent être oxydés pour former des quinones.

Réduction : Le groupe ester peut être réduit en alcool.

Substitution : Les groupes hydroxyle peuvent participer à des réactions de substitution nucléophile.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH₄) ou le borohydrure de sodium (NaBH₄) sont utilisés.

Substitution : Des réactifs comme les halogénures d'alkyle ou les chlorures d'acyle peuvent être utilisés pour les réactions de substitution.

Principaux produits formés

Oxydation : Quinones et autres dérivés oxydés.

Réduction : Alcools et autres dérivés réduits.

Substitution : Dérivés alkylés ou acylés.

Applications De Recherche Scientifique

Le 2,6-dihydroxybenzoate de méthyle présente un large éventail d'applications en recherche scientifique :

Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.

Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et antioxydantes.

Médecine : Exploré pour ses effets thérapeutiques potentiels, tels que ses activités anti-inflammatoires et anticancéreuses.

Industrie : Utilisé dans la production de colorants, de pigments et d'autres produits chimiques industriels

Mécanisme d'action

Le mécanisme d'action du 2,6-dihydroxybenzoate de méthyle implique son interaction avec diverses cibles moléculaires et voies. Les groupes hydroxyle peuvent former des liaisons hydrogène avec les molécules biologiques, influençant ainsi leur structure et leur fonction. De plus, le composé peut subir des réactions redox, affectant les niveaux de stress oxydant cellulaire .

Comparaison Avec Des Composés Similaires

Composés similaires

2,5-Dihydroxybenzoate de méthyle : Structure similaire, mais avec des groupes hydroxyle aux positions 2 et 5.

3,4-Dihydroxybenzoate de méthyle : Groupes hydroxyle aux positions 3 et 4.

2,3-Dihydroxybenzoate de méthyle : Groupes hydroxyle aux positions 2 et 3

Unicité

Le 2,6-dihydroxybenzoate de méthyle est unique en raison du positionnement spécifique de ses groupes hydroxyle, qui influence sa réactivité chimique et son activité biologique. La configuration 2,6-dihydroxyle permet des interactions et des réactions spécifiques qui se distinguent des autres isomères .

Propriétés

IUPAC Name |

methyl 2,6-dihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-12-8(11)7-5(9)3-2-4-6(7)10/h2-4,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCQZCKUNZVMBDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=C1O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40334174 | |

| Record name | Methyl 2,6-dihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2150-45-0 | |

| Record name | Benzoic acid, 2,6-dihydroxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2150-45-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2,6-dihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2,6-dihydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic routes to obtain Methyl 2,6-dihydroxybenzoate?

A1: this compound can be synthesized through several routes. One approach uses 2,6-dihydroxybenzoic acid as the starting material, reacting it with absolute methanol in the presence of a strong acid catalyst like sulfuric acid or BF3·Et2O []. Another method involves the thermal condensation of this compound with various phenolic compounds like hydroquinone, catechol, and pyrogallol, yielding naturally occurring xanthones [].

Q2: Can you describe the crystal structure of this compound?

A2: In the crystal structure of this compound, the nitro group lies almost in the same plane as the benzene ring to which it's attached, indicating conjugation with the ring's π-electron system []. The methoxy group of the ester functionality adopts a cis configuration concerning the adjacent nitrohydroxyl group. The crystal lattice is stabilized by both intramolecular and intermolecular hydrogen bonds. Specifically, the ortho-nitrohydroxyl group forms an intramolecular hydrogen bond with the nitro group, and the para-nitrohydroxyl group forms an intramolecular hydrogen bond with the ester carbonyl group. Intermolecular hydrogen bonding also occurs between the ortho-nitrohydroxyl of one molecule and the oxygen atom of the para-nitrohydroxyl group of another [].

Q3: Has this compound been used in the synthesis of other compounds?

A3: Yes, this compound serves as a valuable building block in organic synthesis. For instance, it is used as a starting material in the synthesis of lunularic acid, a natural polyketide, through a six-step process that involves a key hydroboration/palladium-catalyzed cross-coupling reaction []. Additionally, it acts as a precursor in the multi-step synthesis of Bispyribac-sodium, a herbicide, where it is first converted to Methyl 2,6-bis(4,6-dimethoxypyrimidin-2-yloxy)benzoate and subsequently to 2,6-bis(4,6-dimeth-oxypyrimidin-2-yloxy)benzoic acid [].

Q4: Are there any studies on the fluorescence properties of this compound?

A4: While the provided abstracts don't offer detailed insights into specific fluorescence properties, one study mentions "Multiple fluorescences" concerning this compound and methyl salicylate []. This suggests the compound might exhibit interesting fluorescence behavior warranting further investigation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3,5-Tris[(3-methylphenyl)phenylamino]benzene](/img/structure/B161342.png)